4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE is a Schiff base compound derived from 5-bromosalicylaldehyde and sulfamethoxazole. This compound is known for its potential pharmacological properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole. The reaction is typically carried out in a solvent such as dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the product is stable to air and moisture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential anti-neoplastic and antiulcer activities, contributing to cancer and gastrointestinal research.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Wirkmechanismus
The mechanism of action of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microorganisms, disrupting their growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Similar structure but with a different substituent, leading to variations in biological activity.
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-CHLOROPHENYL)BENZENESULFONAMIDE: Another analog with a chlorine substituent, affecting its chemical reactivity and pharmacological properties.
Uniqueness
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H14BrFN2O3S |
---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H14BrFN2O3S/c20-14-1-10-19(24)13(11-14)12-22-16-6-8-18(9-7-16)27(25,26)23-17-4-2-15(21)3-5-17/h1-12,23-24H |
InChI-Schlüssel |
HCFTXMIJZPFTRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.